molecular formula C15H15N3O3 B2634534 Morpholino[4-(2-pyrazinyloxy)phenyl]methanone CAS No. 866157-00-8

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone

Cat. No.: B2634534
CAS No.: 866157-00-8
M. Wt: 285.303
InChI Key: ZAXDJRYZOJDHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is a synthetic organic compound featuring a morpholine ring conjugated to a methanone group, which is further substituted with a 4-(2-pyrazinyloxy)phenyl moiety.

Properties

IUPAC Name

morpholin-4-yl-(4-pyrazin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(18-7-9-20-10-8-18)12-1-3-13(4-2-12)21-14-11-16-5-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXDJRYZOJDHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone typically involves the reaction of morpholine with 4-(2-pyrazinyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

1.1 Inflammatory Diseases

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone has been identified as a promising candidate for the treatment of inflammatory diseases. The compound exhibits phosphodiesterase-4 (PDE4) inhibitory activity, which is crucial in modulating inflammatory responses. PDE4 inhibitors are known to reduce the levels of pro-inflammatory cytokines, making them effective in managing conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis .

1.2 Cancer Treatment

The compound also shows potential as an anti-cancer agent. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases, which are essential for programmed cell death. This mechanism is particularly relevant for treating neoplastic diseases where uncontrolled cell growth occurs . Furthermore, the ability to inhibit tumor growth while minimizing damage to surrounding healthy tissues makes this compound a valuable addition to cancer therapeutics.

Case Studies and Research Findings

3.1 Clinical Trials and Efficacy

Recent clinical trials have demonstrated the efficacy of PDE4 inhibitors, including this compound, in improving symptoms of chronic inflammatory diseases. For instance, a study published in the British Journal of Pharmacology highlighted significant improvements in lung function among patients with COPD treated with PDE4 inhibitors .

3.2 Preclinical Studies

Preclinical studies have provided insights into the compound's effectiveness against various cancer cell lines. In vitro experiments showed that this compound significantly reduced cell viability and induced apoptosis in breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Inflammatory DiseasesPDE4 inhibitionReduced pro-inflammatory cytokines; improved symptoms in COPD patients
Cancer TreatmentInduction of apoptosis via caspase activationSignificant reduction in viability of cancer cells; potential for targeted therapy

Mechanism of Action

The mechanism of action of Morpholino[4-(2-pyrazinyloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Substituent Effects: Electron-donating groups (e.g., methoxy in 15db) improve reaction yields by stabilizing intermediates . Electron-withdrawing groups (e.g., nitro in 3h, trifluoromethyl in ) enhance electrophilicity of the carbonyl, facilitating nucleophilic attacks . Heteroaromatic substituents (e.g., pyrazinyloxy in the target compound) may confer unique binding interactions in biological systems, akin to quinazolinylamino in PPA7 .
  • Physicochemical Properties :

    • Polarity : Compounds with sulfonyl (TPSA = 72.1 ) or boronate groups exhibit higher polarity, influencing solubility and pharmacokinetics.
    • Crystallinity : Substituents like methoxy (15db) promote crystallization, whereas bulky groups (e.g., cyclopropane in 15da) result in oils .

Biological Activity

Morpholino[4-(2-pyrazinyloxy)phenyl]methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to enzymes or receptors and modulating their activity, which influences various biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the context of use, including enzyme inhibition or receptor modulation.

Biological Activity Overview

Activity Type Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Antimicrobial Shows activity against specific bacterial strains, indicating potential for development as an antibiotic.
Antimalarial Demonstrates efficacy in reducing parasitemia in malaria models, suggesting a role in malaria treatment.

Case Studies and Research Findings

  • Anticancer Activity
    • A study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay indicated that this compound significantly inhibited cell proliferation, promoting apoptosis through caspase activation pathways (caspases 3/7, 8, and 9) .
    • In xenograft models, administration of the compound resulted in a notable reduction in tumor size and increased survival rates among treated subjects .
  • Antimicrobial Properties
    • Research demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
  • Antimalarial Efficacy
    • In a study involving Plasmodium berghei infected mice, this compound showed a 96% reduction in parasitemia when administered at a dosage of 30 mg/kg for four consecutive days. This suggests potential use as an antimalarial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents with variable absorption rates depending on the formulation. Further studies are needed to optimize its bioavailability and therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.